2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-5,11,14-15H,6-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKBSLMKLGBAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with octahydrobenzo[b][1,4]dioxin-6-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)aniline.
Substitution: Formation of 2-halogen-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.
Scientific Research Applications
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide, differing in substituents or heterocyclic systems:
Key Research Findings
Structural-Activity Relationships (SAR) :
Thermal Stability :
- The target compound’s melting point is uncharacterized, but analogues like 1f (132.3–132.6 °C) and 1g (210.4–210.8 °C) suggest substituent-dependent stability.
Biological Activity
2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic compound with a unique structural configuration that includes a methoxy group, a benzamide moiety, and an octahydro-1,4-benzodioxin ring. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 365.35 g/mol
- Structural Features : The compound features both hydrophobic and polar functional groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as:
- Enzyme Inhibitor : Particularly as a cholinesterase inhibitor, which prevents the breakdown of acetylcholine, potentially enhancing cholinergic transmission.
- Neuroprotective Agent : Its structural similarity to other neuroprotective compounds suggests possible applications in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane and sulfonamide moieties | Inhibitory activity against α-glucosidase |
| 2-Methoxy-N-(2-hydroxyphenyl)acetamide | Methoxy and acetamide groups | Antioxidant properties |
| N-(octahydrobenzo[1,4]-dioxin)acetamide | Lacks the methoxy group but has similar core structure | Potential neuroprotective effects |
The presence of both the methoxy group and the octahydrobenzodioxin structure in this compound may enhance its biological activity compared to others listed.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Enzyme Inhibition Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit cholinesterase activity effectively, suggesting potential therapeutic applications in cognitive disorders.
- Synthetic Pathways : The synthesis typically involves multi-step organic reactions starting from readily available precursors. For example, the reaction of 2-methoxybenzoic acid with octahydro-1,4-benzodioxin-6-amine in the presence of coupling agents like DCC has been reported.
Q & A
Q. Key Recommendations for Researchers
- Structural Analysis : Prioritize SHELX for crystallography but validate with complementary tools like Olex2 .
- Biological Assays : Include orthogonal assays (e.g., SPR + cellular models) to confirm target engagement .
- Synthesis : Document solvent purity and catalyst lot numbers to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
